Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-(methylsulfonamido)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H14N2O4S and its molecular weight is 282.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (a related compound) was identified as a potent inhibitor of human 5-lipoxygenase, which can potentially be used in developing treatments for diseases related to the enzyme's activity, such as asthma and allergies (Peduto et al., 2014).
A novel synthetic method was developed for preparing 5-formyl-1H-indole-2-carboxylates, which could have potential applications in organic synthesis and drug discovery (Pete, Parlagh, & Tőke, 2003).
Novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles showed high affinity for 5-HT6 receptors, suggesting potential therapeutic applications in various diseases (Bernotas et al., 2004).
Ethyl 5-hydroxy-1H-indole-3-carboxylate 7g demonstrated significant anti-hepatitis B virus activity, more potent than the positive control lamivudine, indicating its potential as an antiviral agent (Zhao, Zhao, Chai, & Gong, 2006).
4H-furo[3,2-b]indole-2-carboxylic acid derivatives were synthesized as potential starting points for creating various compounds with industrial applications (Tanaka, Yakushijin, & Yoshina, 1979).
Novel benzo[g]indole-3-carboxylates were found to be potent inhibitors of human 5-lipoxygenase, indicating their potential as anti-inflammatory therapeutics (Karg et al., 2009).
A compound, 4-c, showed promising analgesic and anti-inflammatory properties with mild ulcerogenic potential, suggesting it could lead to the development of a new class of analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Properties
IUPAC Name |
ethyl 5-(methanesulfonamido)-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-18-12(15)11-7-8-6-9(14-19(2,16)17)4-5-10(8)13-11/h4-7,13-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKNCQOTMSZCCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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